molecular formula C12H7BrF3N3 B1290703 3-(5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile CAS No. 327046-84-4

3-(5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

Cat. No. B1290703
CAS RN: 327046-84-4
M. Wt: 330.1 g/mol
InChI Key: XWJOYHFTOTWSHT-UHFFFAOYSA-N
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Description

The compound "3-(5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) is facilitated by the use of 1,3,5-Tris(hydrogensulfato) benzene (THSB) as a catalyst, which offers excellent yields and eco-friendly reaction conditions . Similarly, the synthesis of 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives involves a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides . These methods highlight the versatility of pyrazole synthesis and the potential for creating a wide array of derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques and X-ray crystallography. For example, the structure of novel pyrazole derivatives has been confirmed by X-ray analysis, which provides detailed information about the molecular conformation and crystal packing . The molecular sheets formed by hydrogen bonds and stabilized by electrostatic energy contributions are common features in these structures .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For instance, the reaction of 3-(benzothiazol-2-yl)-3-oxopropanenitrile with heterocyclic diazonium salts leads to the formation of hydrazones, which can further cyclize into various heterocyclic compounds . The reactivity of these compounds is influenced by the presence of functional groups such as nitriles and bromomethyl groups, which can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied through spectroscopic methods and computational chemistry. Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict vibrational frequencies, molecular electrostatic potential, and non-linear optical properties . These properties are crucial for understanding the reactivity and potential applications of the compounds. Additionally, the thermal stability and decomposition patterns can be analyzed using thermogravimetric analysis .

Safety and Hazards

This compound is classified as having acute toxicity when ingested, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Therefore, it’s important to handle it with care, especially in a laboratory setting .

properties

IUPAC Name

3-[5-(bromomethyl)-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3N3/c13-6-10-5-11(12(14,15)16)18-19(10)9-3-1-2-8(4-9)7-17/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJOYHFTOTWSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CC(=N2)C(F)(F)F)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801162283
Record name 3-[5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

CAS RN

327046-84-4
Record name 3-[5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327046-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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